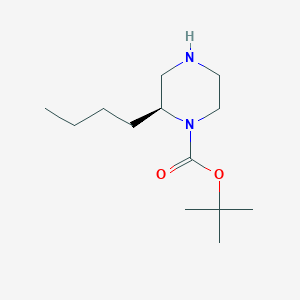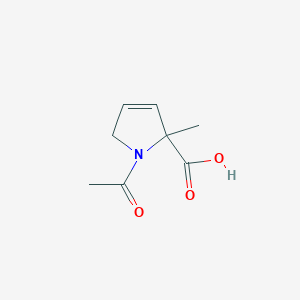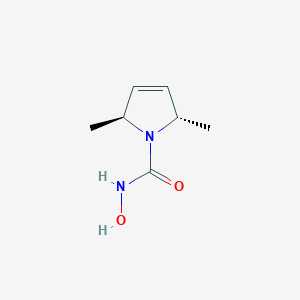
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate”.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods2. However, specific structural information for “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate” is not available in the sources I found.
Chemical Reactions Analysis
The analysis of chemical reactions involves studying the rates of reactions, the conditions that affect these rates, and the mechanisms by which reactions occur3. Unfortunately, I couldn’t find specific information on the chemical reactions involving “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate”.
Physical And Chemical Properties Analysis
Physical properties include characteristics such as color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change4. However, specific physical and chemical properties for “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate” are not available in the sources I found.Safety And Hazards
Safety data sheets provide information about the hazards of a chemical and the associated safety precautions. Unfortunately, I couldn’t find a safety data sheet for “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate”.
Orientations Futures
The future directions in the study of a chemical compound can include exploring its potential applications, understanding its mechanism of action in greater detail, and developing methods for its efficient synthesis. However, specific future directions for the study of “(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate” are not available in the sources I found.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZRASYGGJQCQ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)




![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)





